Product packaging for Manganese(II) formate(Cat. No.:CAS No. 3251-96-5)

Manganese(II) formate

Cat. No.: B1598919
CAS No.: 3251-96-5
M. Wt: 100.963 g/mol
InChI Key: HYFPVPNWNRFTMP-UHFFFAOYSA-N
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Description

Contextual Significance in Coordination Chemistry and Solid-State Systems

The fundamental importance of manganese(II) formate (B1220265) in solid-state chemistry lies in its capacity to form extended, three-dimensional frameworks. uchile.cl In these structures, the manganese(II) ions are typically found in an octahedral coordination environment, linked together by bridging formate ligands. iucr.orgacs.org The formate ion (HCOO⁻) is a simple yet effective bidentate ligand that can adopt various bridging modes, such as the common anti-anti configuration, to connect adjacent metal centers. acs.org

This bridging capability is central to the formation of perovskite-like architectures with the general formula [AH]Mn(HCOO)₃, where an organic cation [AH]⁺ is incorporated into the cavities of the anionic [Mn(HCOO)₃]⁻ framework. acs.orgrsc.org Examples of these guest cations include dimethylammonium, formamidinium, and imidazolium (B1220033). iucr.orgacs.orgrsc.org The structure and properties of these hybrid organic-inorganic perovskites are highly tunable based on the size and shape of the guest cation. iucr.orgrsc.org

A key feature of these solid-state systems is their propensity to undergo temperature-dependent structural phase transitions. iucr.orgacs.org These transitions are typically driven by the order-disorder dynamics of the guest cations within the framework cavities. iucr.orgacs.org For instance, the formamidinium-containing compound, [NH₂-CH⁺-NH₂][Mn(HCOO)₃], exhibits a reversible transition from a high-temperature rhombohedral phase to a low-temperature monoclinic phase, which is directly linked to the ordering of the formamidinium cations. acs.org The study of these phase transitions is crucial for understanding the structure-property relationships that govern the dielectric and magnetic behaviors of these materials.

Scope of Academic Inquiry and Research Trajectories

Academic research into manganese(II) formate and its derivatives is multifaceted, exploring its potential in several key areas of materials science.

Porous Materials for Gas Sorption and Separation: A significant research trajectory involves the use of this compound to construct microporous metal-organic frameworks (MOFs). nih.govacs.org One notable achievement was the synthesis of a manganese formate-based MOF that exhibits permanent porosity and high thermal stability. nih.gov This material demonstrates highly selective gas sorption, capable of adsorbing hydrogen (H₂) and carbon dioxide (CO₂) while excluding nitrogen (N₂) and other gases with larger kinetic diameters. nih.gov This selectivity makes it a promising candidate for applications in gas separation and sensing. nih.gov Furthermore, it displays one of the highest H₂ surface coverages known for microporous materials, highlighting its potential for hydrogen storage applications. nih.govacs.org

Magnetic Properties: The magnetic properties of this compound frameworks are a subject of intense investigation. rsc.orguchile.clresearchgate.net The formate ligands mediate magnetic exchange interactions between the Mn(II) centers, often resulting in weak antiferromagnetic coupling within the structure. rsc.orgresearchgate.net Research has extended to more complex systems, including the synthesis of chiral three-dimensional this compound frameworks, to explore novel magnetic phenomena. uchile.cl

Hybrid Perovskites and Functional Materials: The development of hybrid organic-inorganic perovskites based on the manganese-formate framework is a major focus of current research. acs.orgrsc.orgrsc.org Scientists are exploring how different organic cations influence the framework's structure and stability. rsc.org These materials are investigated for a range of functional properties, including dielectric switching and multiferroicity, where magnetic and electric ordering coexist. acs.org Total neutron scattering and other advanced characterization techniques are employed to understand the local atomic structure, particularly the crucial hydrogen bonding between the guest cation and the formate framework, which dictates the material's physical properties and phase transition behavior. rsc.org Thermodynamic studies have shown that the stability of these hybrid perovskites is dominated by the interactions between the guest cation and the framework rather than purely geometric factors. rsc.org

Data Tables

Crystallographic Data of Selected this compound Frameworks

This table presents crystallographic data for two hybrid perovskite-type manganese formate frameworks, illustrating the structural changes that occur during temperature-induced phase transitions.

CompoundTemp. (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(C₃H₅N₂)[Mn(HCOO)₃] >435TetragonalI4₁/a8.6558.65517.58590 iucr.org
Room Temp.MonoclinicP2₁/n12.24112.24135.17091.31 iucr.org
[NH₂-CH⁺-NH₂][Mn(HCOO)₃] 355RhombohedralR3c8.9958.99522.84490 acs.org
295MonoclinicC2/c15.4208.94922.753127.11 acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2MnO2 B1598919 Manganese(II) formate CAS No. 3251-96-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

formic acid;manganese
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2O2.Mn/c2-1-3;/h1H,(H,2,3);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HYFPVPNWNRFTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=O)O.[Mn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH2MnO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
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DSSTOX Substance ID

DTXSID30954244
Record name Formic acid--manganese (1/1)
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Molecular Weight

100.963 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14998-38-0, 3251-96-5
Record name Formic acid, manganese salt
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Record name Manganese diformate
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Record name Formic acid--manganese (1/1)
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Synthesis Methodologies and Advanced Preparative Techniques

Direct Synthetic Routes

Direct synthesis methods provide straightforward and often rapid pathways to produce manganese(II) formate (B1220265) from common manganese precursors. These routes are typically based on acid-base reactions or precipitation from a solution.

Reaction of Manganese Oxides with Formic Acid

A classical and direct method for preparing manganese(II) formate involves the reaction of manganese oxides with formic acid. Manganese(II) oxide (MnO) or manganese(IV) oxide (MnO₂) can be utilized as the starting material.

The reaction with manganese(II) oxide follows a simple acid-base neutralization: MnO + 2HCOOH → Mn(HCOO)₂ + H₂O

When using manganese(IV) oxide, the reaction is a redox process where formic acid acts as both a reactant and a reducing agent. This reaction is often vigorous and results in the evolution of carbon dioxide. sciencemadness.org

The general reaction is: MnO₂ + 2HCOOH → Mn(HCOO)₂ + CO₂ + H₂O

A typical laboratory procedure involves stirring battery-grade manganese dioxide powder with an excess of concentrated formic acid (e.g., 80%) and water. The reaction is characterized by vigorous bubbling as carbon dioxide is released and typically subsides within minutes. sciencemadness.org The resulting solution can then be filtered and crystallized to obtain this compound, often as the dihydrate (Mn(HCOO)₂·2H₂O), which appears as monoclinic red or wine-red crystals. sciencemadness.org Anhydrous this compound can be obtained by recrystallization from hot formic acid. sciencemadness.org

Precipitation Methods from Manganese(II) Precursors

Precipitation offers a more controlled approach to the synthesis of this compound, allowing for greater command over particle size, morphology, and purity. This method typically involves the reaction of a soluble manganese(II) salt with formic acid in a solvent where this compound has low solubility.

A widely used precursor is manganese(II) acetate (B1210297) tetrahydrate (Mn(CH₃COO)₂·4H₂O). rsc.org In a typical synthesis, manganese(II) acetate is dissolved in a solvent like anhydrous ethanol (B145695). Upon the addition of formic acid, a white precipitate of this compound forms instantly due to its low solubility in the ethanolic medium. rsc.org The precipitate can then be collected by centrifugation, washed, and dried. rsc.org

Research has shown that the morphology of the precipitated particles is sensitive to the reaction conditions. Specifically, the concentration of formic acid plays a critical role in determining the size and shape of the resulting this compound particles. rsc.org

Formic Acid ConcentrationResulting Mn(HCOO)₂ Particle MorphologyReference
Low (e.g., 0.3 M, 0.42 M)Irregular particles and microspheres rsc.orgrsc.org
Moderate (e.g., 0.68 M)Uniform ellipsoidal particles rsc.org
High (e.g., 1.0 M, 1.28 M)Sponge-like structures and objects with crystallographic symmetry rsc.orgrsc.org
Table 1: Influence of Formic Acid Concentration on the Morphology of Precipitated this compound. This table is based on findings from studies where manganese(II) acetate was used as the precursor in an ethanol medium.

Solvothermal Synthesis Approaches

Solvothermal synthesis is a powerful technique that involves a chemical reaction in a closed vessel (an autoclave) at temperatures above the boiling point of the solvent. This method allows for precise control over the size, shape, and crystallinity of the resulting materials by tuning parameters such as temperature, time, solvent type, and pressure.

Control over Morphology and Crystallinity

Solvothermal methods have been effectively employed to control the morphology and crystallinity of this compound. Often, a this compound precursor prepared via precipitation is subjected to a subsequent solvothermal treatment. rsc.org This process can promote crystal growth and lead to more defined morphologies. rsc.org

Studies have demonstrated that the morphology of the final product, even after subsequent thermal decomposition to manganese oxide, is largely inherited from the solvothermally treated this compound precursor. rsc.org For instance, ellipsoidal particles of this compound, when treated solvothermally, can be transformed into sponge-like Mn₃O₄ microspheres upon calcination, retaining the precursor's general shape. rsc.org

The duration of the solvothermal treatment influences the crystallinity and size of the particles. Longer solvothermal times generally lead to the formation of larger and more well-defined crystals through processes like Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones. rsc.org For example, treating a precipitated manganese formate precursor under solvothermal conditions can lead to the formation of large, sponge-like structures exhibiting crystallographic symmetry after extended reaction times. rsc.org Furthermore, recrystallization of this compound dihydrate from formic acid under solvothermal conditions has been shown to yield high-quality single crystals of anhydrous this compound. researchgate.net

Templating Effects of Organic Cations in Solvothermal Environments

In solvothermal synthesis, organic cations can act as templates or structure-directing agents (SDAs), influencing the assembly of the final crystal structure. This is particularly evident in the formation of perovskite-like metal-organic frameworks with the general formula [AH]Mn[HCOO]₃, where 'A' is a protonated amine.

The choice of the organic cation has a profound impact on the resulting structure and its stability. rsc.org By varying the A-site cation, a range of manganese formate-based frameworks can be synthesized, often through solvothermal or solution diffusion methods. rsc.org For instance, formamidinium-based manganese formate ([FA]Mn[HCOO]₃) can be prepared solvothermally by heating a solution of MnCl₂·4H₂O, formic acid, and formamide (B127407) in an ethanol-water mixture. rsc.org

The size and shape of the organic cation direct the assembly of the manganese-formate framework, determining whether a stable perovskite structure is formed. Research has systematically studied the effect of various cations on the formation and stability of these hybrid perovskites. rsc.org

Organic Cation (AH⁺)Cation NameResulting Structure TypeSynthesis Method ExampleReference
NH₄⁺Ammonium (B1175870)Non-perovskiteSolution reaction in methanol (B129727) rsc.org
CH₃NH₃⁺Methylammonium (MA)Perovskite (Pnma)Solution diffusion in methanol rsc.org
(CH₃)₂NH₂⁺Dimethylammonium (DMA)Perovskite (Trigonal)Solvothermal (DMF/water) rsc.org
(CH₂)₃NH₂⁺Azetidinium (AZE)Perovskite (Pnma)Solution diffusion in methanol rsc.org
CH(NH₂)₂⁺Formamidinium (FA)Perovskite (C2/c)Solvothermal (Ethanol/water) rsc.org
C(NH₂)₃⁺Guanidinium (GUA)Perovskite (Pnna)Evaporation from aqueous solution rsc.org
Table 2: Templating Effect of Various Organic Cations on the Structure of Manganese Formate-Based Frameworks. The specific perovskite space group is provided where available.

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, typically performed using a ball mill, is an environmentally friendly and efficient method that uses mechanical energy to induce chemical reactions. This solvent-free or low-solvent technique can produce materials that are sometimes inaccessible through traditional solution-based methods. nih.govrsc.org

Mechanochemical methods have been successfully applied to the synthesis of this compound and its derivatives. One reported protocol involves the grinding of hydrated this compound (Mn(HCOO)₂·2H₂O) with ammonium formate (HCOONH₄) to produce the perovskite framework NH₄Mn(HCOO)₃. This solid-state reaction demonstrates the utility of mechanochemistry in creating complex framework materials directly from simple precursors.

The key advantages of mechanochemical synthesis include rapid reaction times, high yields, and the ability to produce nanostructured materials. rsc.orgacs.org The high energy imparted during milling can overcome activation barriers and create highly reactive surfaces, facilitating the reaction. rsc.org For instance, ball milling has been shown to activate the surface of bulk manganese metal by mechanically removing the passivating oxide layer, enabling direct reactions that are difficult in solution. rsc.org While this specific example relates to organomanganese reagents, the principle of mechanical activation is broadly applicable and highlights the potential of mechanochemistry in manganese-based syntheses. Parameters such as milling speed, time, and the use of small amounts of liquid (liquid-assisted grinding, LAG) can be tuned to control the final product's phase and particle size. rsc.org

Influence of Hydration States and Stoichiometric Ratios

The hydration state of reactants and their stoichiometric ratios are critical parameters that significantly influence the synthesis of this compound, affecting the crystallinity, morphology, and the hydration state of the final product.

The dihydrate form, Mn(HCOO)₂·2H₂O, is a common product, often appearing as monoclinic red crystals. sciencemadness.org The anhydrous form can be obtained through methods like recrystallization from hot formic acid or by the controlled dehydration of the dihydrate. sciencemadness.orgresearchgate.net For instance, solid-state dehydration of single crystals of this compound dihydrate can yield anhydrous this compound, a process where the single-crystal character is remarkably preserved. researchgate.net

Different synthetic approaches highlight the importance of these factors. The reaction of manganese dioxide (MnO₂) with an excess of formic acid (HCOOH) is a direct method where stoichiometry is key. sciencemadness.org For example, the reaction MnO₂ + 3HCOOH -> Mn(CHOO)₂ + CO₂ + 2H₂O illustrates a specific stoichiometric requirement. sciencemadness.org Another common laboratory method involves the precipitation from manganese(II) acetate tetrahydrate and formic acid. The hydration state of the manganese acetate precursor is a critical factor in this process. nih.gov

Mechanochemical methods, which involve grinding solid reactants, also demonstrate the influence of hydration. The reaction between hydrated this compound (Mn(HCOO)₂·2H₂O) and ammonium formate can be used for synthesis, where the initial water of hydration plays a role in the product's crystallinity.

Solvothermal synthesis offers another route where these parameters are finely tuned. Recrystallization of this compound dihydrate from formic acid under solvothermal conditions can produce single crystals of the anhydrous form. researchgate.net The morphology of the resulting material is also heavily dependent on the conditions of the solvothermal treatment. rsc.org

Table 1: Influence of Hydration and Stoichiometry on this compound Synthesis

Synthesis Method Reactants Key Parameters Product Form Research Findings
Direct Reaction Manganese dioxide (MnO₂), Formic acid (HCOOH) Stoichiometric excess of formic acid. sciencemadness.org Dihydrate (wine-red crystals) or Anhydrous. sciencemadness.org The purity of the MnO₂ starting material significantly affects the yield. sciencemadness.org
Precipitation Manganese(II) acetate tetrahydrate, Formic acid (HCOOH) Hydration state of the manganese acetate precursor. nih.gov Precipitated this compound. This method allows for better control over particle size and purity.
Solvothermal This compound dihydrate, Formic acid (HCOOH) Temperature, reaction time. researchgate.netrsc.org Anhydrous single crystals. researchgate.net Preserves the morphology of the precursor when preparing manganese oxides. rsc.org
Mechanochemical This compound dihydrate, Ammonium formate Control of moisture during synthesis. Ammonium this compound. The hydration state of starting materials directly impacts the crystallinity of the product.

Derivation from Precursors

This compound is not only a final product but also serves as a crucial intermediate in the synthesis of other advanced materials.

Formation of this compound as an Intermediate

The formation and subsequent decomposition of this compound is a key step in various synthetic pathways, particularly for producing manganese oxides with specific morphologies.

In the thermal decomposition of hybrid organic-inorganic perovskites with the general formula [AH]Mn[HCOO]₃ (where A is an organic cation), the initial step of decomposition involves the loss of the amine and a formate group, resulting in the formation of this compound, Mn(HCOO)₂. rsc.org This intermediate then further decomposes at higher temperatures to yield manganese oxides. rsc.org For example, the decomposition of [C(NH₂)₃]Mn[HCOO]₃ (GUA-Mn-F) begins around 292 °C, forming Mn(HCOO)₂ before it converts to manganese oxide. rsc.org

This compound also acts as a precursor in the synthesis of manganese oxide (MnO) nanocrystals. In a method described by Whitmire et al., Mn(HCOO)₂ is decomposed in the presence of tri-n-octylamine and oleic acid to produce monodisperse MnO nanocrystals. nih.gov Similarly, a top-down synthetic approach uses a manganese formate precursor, which is decomposed at 200 °C to fabricate sponge-like manganese(III) oxide (Mn₃O₄) composed of nanocrystals. rsc.org The morphology of the final Mn₃O₄ product is largely retained from the manganese formate precursor, which can be controlled via a solvothermal process. rsc.org

These examples underscore the role of this compound as a pivotal, albeit transient, compound that dictates the properties of the final material.

Table 2: this compound as a Synthetic Intermediate

Precursor Material Reaction/Process Intermediate Formed Final Product Research Application
Hybrid Perovskite ([AH]Mn[HCOO]₃) Thermal Decomposition This compound (Mn(HCOO)₂) Manganese Oxides Study of thermodynamic stability of hybrid perovskites. rsc.org
This compound (Mn(HCOO)₂) Thermolysis with tri-n-octylamine and oleic acid Not applicable (starting material) Monodisperse MnO nanocrystals Synthesis of uniform magnetic nanocrystals. nih.gov
Manganese formate precursor Solvothermal treatment followed by decomposition at 200 °C Not applicable (starting material) Sponge-like Mn₃O₄ nanostructures Fabrication of high-surface-area manganese oxides. rsc.org
Bicarbonate (HCO₃⁻) / Carbonate (CO₃²⁻) Catalytic Hydrogenation with Mn-pincer complexes Manganese-formate species within the catalytic cycle Formate (HCOO⁻) Hydrogen storage and CO₂ utilization. acs.org

Structural Elucidation and Crystallographic Investigations

Structural Phase Transitions

Manganese(II) formate (B1220265) frameworks are not static structures and can undergo reversible structural phase transitions in response to changes in temperature. These transitions are a key feature of these materials and are often associated with changes in their physical properties.

Several manganese(II) formate frameworks exhibit temperature-dependent reversible phase transitions. These transitions involve a change in the crystal symmetry of the material. For example, a compound with the formula [NH₂-CH⁺-NH₂][Mn(HCOO)₃] (FMDMn) undergoes a phase transition from a high-temperature rhombohedral phase (space group R3̅c) to a low-temperature monoclinic phase (space group C2/c) at around 335 K. acs.org Similarly, a framework templated with acetamidinium (B1228376) cations, [CH₃C(NH₂)₂][Mn(HCOO)₃] (AceMn), transitions from an orthorhombic structure (space group Imma) to a monoclinic structure (space group P2₁/n) at approximately 304 K. rsc.orgrsc.org

Another documented transition is from a high-temperature tetragonal phase to a low-temperature monoclinic phase in a this compound framework containing imidazolium (B1220033) cations, which occurs around 435 K. nih.gov These phase transitions are often of a first-order or weakly first-order nature and are fully reversible with temperature cycling. acs.orgrsc.org

Table 2: Examples of Temperature-Dependent Phase Transitions in this compound Frameworks

Templating CationHigh-Temperature Phase (Space Group)Low-Temperature Phase (Space Group)Transition Temperature (K)
Formamidinium (FMD⁺)Rhombohedral (R3̅c)Monoclinic (C2/c)~335 acs.org
Acetamidinium (Ace⁺)Orthorhombic (Imma)Monoclinic (P2₁/n)~304 rsc.orgrsc.org
ImidazoliumTetragonalMonoclinic~435 nih.gov
Dimethylammonium (DMA⁺)Rhombohedral (R3̅c)Monoclinic (Cc)~185 arxiv.orgresearchgate.net

The primary mechanism driving these temperature-dependent phase transitions is the order-disorder transition of the guest cations residing within the framework's cavities. acs.orgnih.gov In the high-temperature phase, the guest cations are often dynamically disordered, meaning they can reorient themselves among several equivalent positions. acs.orgarxiv.org As the temperature is lowered, the thermal energy becomes insufficient to overcome the energy barriers for reorientation, and the cations settle into a more ordered arrangement. nih.gov

Spectroscopic Characterization and Vibrational Analysis

X-ray Diffraction Studies

X-ray diffraction (XRD) is the cornerstone for determining the three-dimensional structure of crystalline materials like manganese(II) formate (B1220265). Both single-crystal and powder XRD methods are employed to obtain a comprehensive understanding of its atomic framework.

Single-crystal X-ray diffraction provides the most definitive structural data. Studies on manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) have determined that it crystallizes in the monoclinic system. jps.jprsc.org The space group is identified as P2₁/c. jps.jp This detailed analysis reveals two distinct manganese(II) ions within the crystal lattice. The first type of Mn(II) ion is octahedrally coordinated to six oxygen atoms from six different formate groups. The second Mn(II) ion is also in an octahedral environment but is coordinated to two oxygen atoms from formate ligands and four oxygen atoms from water molecules. jps.jp

Recrystallization from formic acid under solvothermal conditions can yield the anhydrous form of this compound. researchgate.net The structure of this anhydrous phase has also been determined using single-crystal XRD, providing insight into the structural transformation that occurs upon dehydration. researchgate.net

Crystallographic Data for this compound Dihydrate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.86 Å
b7.29 Å
c9.60 Å
β97.7°

Data sourced from K. Osaki, Y. Nakai, and T. Watanabe (1964). jps.jp

Powder X-ray diffraction (PXRD) is a crucial technique for verifying the phase purity of a synthesized batch of this compound, ensuring that the desired crystalline form (e.g., dihydrate or anhydrous) has been obtained without significant impurities. rsc.org

For a more in-depth analysis of PXRD data, Rietveld refinement is employed. This computational method refines a theoretical structural model by fitting it to the experimental powder diffraction pattern. While detailed Rietveld analyses are more commonly published for related, more complex metal-organic frameworks (MOFs) like dimethylammonium manganese formate, the same principles apply here. cambridge.orgcambridge.org The process involves refining lattice parameters, atomic positions, and other structural details to achieve the best possible match between the calculated and observed diffraction patterns. cambridge.org This refinement is essential for quantifying phase impurities and understanding subtle structural variations that can arise from different synthesis conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman techniques, probes the vibrational modes of the molecules within the crystal lattice. It is particularly useful for analyzing the coordination of the formate ligand to the manganese ion and the role of water molecules in the hydrated form.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups and their coordination environment in this compound. The formate ion (HCOO⁻) has characteristic vibrational modes that are sensitive to how it binds to the metal center.

Key IR absorption bands for the formate ligand include the asymmetric and symmetric C-O stretching vibrations, which typically appear in the 1570–1595 cm⁻¹ and 1350-1380 cm⁻¹ regions, respectively. cnr.it The separation between these two frequencies can provide clues about the coordination mode of the formate group (e.g., monodentate, bidentate, bridging). Other characteristic formate vibrations include the O-C-O symmetric deformation (bending) mode around 750–810 cm⁻¹ and C-H stretching and bending modes. cnr.it

In the dihydrate form, the O-H stretching vibrations of the coordinated water molecules are prominent in the 3200–3500 cm⁻¹ region. The specific frequencies and shapes of these bands provide information about the strength and nature of the hydrogen bonding network within the crystal structure. researchgate.net

Characteristic Infrared (IR) Vibrational Modes for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
ν(O-H)3200 - 3500Stretching of coordinated water molecules
νₐₛ(C-O)1570 - 1595Asymmetric stretching of formate C-O
νₛ(C-O)~1350 - 1380Symmetric stretching of formate C-O
δ(O-C-O)750 - 810Symmetric bending of formate O-C-O

Data synthesized from multiple sources. cnr.itresearchgate.net

Raman spectroscopy complements IR spectroscopy by providing information on other vibrational modes, particularly low-frequency lattice vibrations. These include the translational and librational (rocking) motions of the formate ions and the Mn-O stretching vibrations within the coordination polyhedra. cnr.it For instance, formate librations in related compounds are observed in the 130–220 cm⁻¹ range. cnr.it

The internal vibrations of the formate ion, such as the C-H stretching and O-C-O bending modes, are also observable in the Raman spectrum, providing a "molecular fingerprint" that can be used for identification and structural analysis. cnr.it The combination of IR and Raman data gives a more complete picture of the vibrational dynamics of the compound.

Electronic Spectroscopy

The electronic spectrum of a transition metal compound provides information about the d-orbital splitting and electronic transitions. For this compound, the Mn(II) ion has a d⁵ electron configuration. In the octahedral environment created by the oxygen atoms of the formate and water ligands, the Mn(II) ion is in a high-spin state. umb.edu

All d-d electronic transitions from the ⁶A₁g ground state to higher-energy quartet states (such as ⁴T₁g and ⁴T₂g) are spin-forbidden. iitk.ac.in Furthermore, because the octahedral coordination environment has a center of symmetry, these transitions are also Laporte-forbidden (g → g transitions are not allowed). iitk.ac.inresearchgate.net Consequently, the absorption bands corresponding to these d-d transitions are extremely weak, which is why manganese(II) salts like this are typically very pale pink or nearly colorless. umb.eduiitk.ac.in The most prominent features in the UV-Visible spectrum are typically intense charge-transfer bands that occur in the ultraviolet region, which obscure the weak d-d transitions. researchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy serves as a fundamental tool for investigating the electronic transitions within this compound. The manganese(II) ion (Mn²⁺) possesses a d⁵ electronic configuration. In a high-spin state, which is typical for this compound, all five d-electrons are unpaired, leading to a ⁶S ground state term. researchgate.net In an octahedral ligand field, this corresponds to the ⁶A₁g ground state. researchgate.net

The electronic transitions from this ground state to excited states are spin-forbidden, resulting in characteristically weak absorption bands in the UV-Vis spectrum. umb.edu This accounts for the pale pink color often observed in Mn(II) compounds. umb.edu The spectrum of this compound is influenced by the formate ligands and, in the case of the dihydrate, water molecules, which create a distorted octahedral geometry around the Mn(II) ion.

While intense bands in the deep UV region (around 240-320 nm) are typically assigned to intra-ligand π-π* and n-π* transitions, the weaker d-d transitions appear in the visible region. acs.orgfrontiersin.org For Mn(II) complexes, these faint bands provide insight into the ligand field environment. mdpi.com Although specific, complete spectral data for this compound is not consistently detailed across the literature, the expected transitions for a high-spin d⁵ ion in an octahedral environment are well-established. researchgate.net One study on a Mn(II) complex identified a weak transition around 510 nm (19607 cm⁻¹) assigned to the ⁶A₁g → ⁴T₁g(4G) transition. researchgate.net

Table 1: Representative Electronic Transitions for High-Spin Mn(II) in an Octahedral Field

Transition from ⁶A₁g Ground StateTypical Wavenumber Range (cm⁻¹)
⁴T₁g(G)~18,500 - 19,000
⁴T₂g(G)~22,500 - 23,500
⁴A₁g(G), ⁴E_g(G)~24,500 - 25,500
⁴T₂g(D)~27,500 - 28,500
⁴E_g(D)~29,500 - 30,000

Note: The exact positions of these bands for this compound may vary based on the specific crystalline form (anhydrous vs. dihydrate) and experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) is a highly sensitive spectroscopic technique for studying materials with unpaired electrons, making it exceptionally well-suited for the characterization of the manganese(II) ion in this compound.

The Mn(II) ion, with its d⁵ electron configuration, exists in a high-spin state in this compound, resulting in a total electron spin S = 5/2. nih.gov The EPR spectrum of a high-spin Mn(II) system is fundamentally shaped by the interaction between the electron spin (S=5/2) and the nuclear spin of the ⁵⁵Mn nucleus, which has a spin I = 5/2 (100% natural abundance). nih.gov This hyperfine coupling results in a characteristic pattern: each of the five allowed electron spin transitions is split into 2I + 1 = 6 lines. arxiv.org However, due to exchange interactions between neighboring Mn²⁺ ions in the solid state, these individual lines often merge into a single broad line. arxiv.org The central transition between the mₛ = ±1/2 electron spin manifolds typically gives rise to a prominent six-line pattern. nih.gov The isotropic g-value for Mn(II) complexes is generally very close to the free-electron value of ~2.00, which is expected for a spherically symmetric d⁵ high-spin ground state. nih.govresearchgate.net

In the solid state, the degeneracy of the S = 5/2 spin sublevels is lifted by interactions with the local crystal electric field, an effect known as zero-field splitting (ZFS). rsc.org This splitting occurs even without an external magnetic field and is described by the axial (D) and rhombic (E) ZFS parameters. nih.gov The magnitude of these parameters provides detailed information about the symmetry and geometry of the coordination environment around the Mn(II) ion. acs.org For high-spin Mn(II) complexes, the shape of the EPR spectrum is primarily dictated by the ZFS terms, as the g-value anisotropy is typically very small. researchgate.net

In compounds like dimethylammonium manganese formate, EPR has been used to probe the crystal field modifications that occur during structural phase transitions. arxiv.org The ZFS parameters are sensitive to subtle changes in the MnO₆ octahedra. rsc.org High-field EPR studies on various Mn(II) complexes have shown that the magnitude of D can vary significantly depending on the coordinating ligands and the coordination number. acs.orgacs.org For instance, the D value for a mononuclear Mn(II) complex with N,O-donor ligands was found to be approximately 0.080 cm⁻¹, indicating weak anisotropy. acs.org The ratio E/D reflects the rhombicity, or deviation from axial symmetry, of the complex. nih.govacs.org

Table 2: Representative Spin Hamiltonian Parameters for High-Spin Mn(II) Systems

ParameterSymbolTypical Value/Range for Mn(II)Information Provided
g-valueg~2.00Reflects the electronic environment; close to free-electron value for S-state ions. nih.govresearchgate.net
Axial ZFSD< 1 cm⁻¹ for octahedral environmentsMagnitude of the primary axial distortion from cubic symmetry. nationalmaglab.org
Rhombic ZFSEVariable (E/D ratio from 0 to 1/3)Magnitude of the deviation from axial symmetry. nih.govacs.org
Hyperfine CouplingA(⁵⁵Mn)~230-270 MHz (~80-95 G)Measures the interaction between electron and nuclear spins; indicates covalency. nih.gov

Magnetic Properties and Phenomena

Magnetic Exchange Interactions

The magnetic coupling between the Mn²⁺ centers is a result of superexchange interactions mediated by the formate (B1220265) ligands. The nature and strength of this coupling are sensitive to the coordination mode of the formate bridge.

In most manganese(II) formate frameworks, the dominant magnetic interaction between adjacent Mn²⁺ ions is antiferromagnetic. rsc.orgrsc.org This coupling is primarily facilitated through the formate ligands that bridge the metal centers. The efficiency of this superexchange pathway depends on the Mn-O-C-O-Mn bond angles and distances. For instance, in perovskite-like structures such as [NH₄][Mn(HCOO)₃], the octahedral Mn²⁺ centers are connected by anti-anti formate ligands, leading to a three-dimensional magnetic network. acs.org Similarly, in dimethylammonium manganese formate, [(CH₃)₂NH₂][Mn(HCOO)₃], the magnetic interactions form a 3D network with antiferromagnetic nearest-neighbor interactions along three distinct directions. arxiv.org The negative Curie-Weiss constants observed in magnetic susceptibility measurements confirm the prevalence of these antiferromagnetic interactions. rsc.orgarxiv.org In some layered structures, such as this compound dihydrate (Mn(HCOO)₂·2H₂O), the magnetic behavior can be more complex, with different interaction strengths within and between layers. jps.jpresearchgate.net

A common feature in many this compound compounds is the presence of weak ferromagnetism below the magnetic ordering temperature. acs.orgfigshare.comnih.gov This phenomenon arises from a slight canting of the antiferromagnetically aligned spins, resulting in a small net magnetic moment. The primary mechanism responsible for this spin canting is the Dzyaloshinskii-Moriya (DM) interaction. rsc.orgd-nb.info The DM interaction is an antisymmetric exchange that is allowed when the crystal structure lacks a center of inversion between the interacting magnetic ions. rsc.org

In several this compound frameworks, such as those with chiral space groups or non-centrosymmetric formate bridges, the symmetry conditions are met for the DM interaction to be active. rsc.orgacs.org This interaction favors a non-collinear alignment of spins, leading to the observed weak ferromagnetism. rsc.org The presence of a small spontaneous magnetization and magnetic hysteresis at low temperatures are characteristic signatures of this behavior. acs.orgrsc.org For instance, in [NH₄][Mn(HCOO)₃], applying pressure can induce a change from a purely antiferromagnetic to a weakly ferromagnetic state by altering the structural distortions and enhancing the DM interaction. rsc.orgnih.gov

Field-Dependent Magnetic Behavior

The response of this compound to an applied magnetic field reveals further details about its magnetic state, including irreversibility and hysteresis, which are hallmarks of long-range magnetic order.

Below the magnetic ordering temperature, this compound compounds that exhibit weak ferromagnetism often show irreversible magnetization. This is observed as a divergence between the zero-field-cooled (ZFC) and field-cooled (FC) susceptibility measurements. acs.org Furthermore, isothermal magnetization measurements at low temperatures typically reveal a small magnetic hysteresis loop, which is direct evidence of the spontaneous magnetization arising from spin canting. acs.orgrsc.org The coercive field (the field required to reduce the magnetization to zero) is generally small, consistent with weak ferromagnetism rather than strong ferromagnetism. acs.org For example, in the perovskite-like formate [(CH₃)₂NH₂][Mn(HCOO)₃], a small hysteresis loop is observed, indicating it is a weak ferromagnet. arxiv.org The shape and size of the hysteresis loop can be influenced by factors such as temperature, the sweep rate of the magnetic field, and the specific crystalline phase of the compound.

Ordering Temperatures and Critical Phenomena

This compound and its derivatives undergo phase transitions from a paramagnetic state to a magnetically ordered state at specific critical temperatures.

The transition from a disordered paramagnetic state to an ordered antiferromagnetic (or weakly ferromagnetic) state occurs at the Néel temperature (Tₙ). aip.org For this compound compounds, these ordering temperatures are typically below 40 K. acs.org The exact value of Tₙ is highly sensitive to the specific crystal structure and the nature of the cation templating the framework.

For example, this compound dihydrate (Mn(HCOO)₂·2H₂O) shows a magnetic transition at approximately 3.7 K, which is attributed to the ordering of Mn²⁺ ions in one of its two distinct crystallographic sites. jps.jp Another transition is observed at a lower temperature of around 1.7 K. jps.jp In the perovskite family [AmineH][Mn(HCOO)₃], the Néel temperature varies with the amine cation.

The table below summarizes the Néel temperatures for several this compound compounds.

CompoundNéel Temperature (Tₙ) (K)Reference(s)
[NH₄][Mn(HCOO)₃]8.4 acs.org
[(CH₃)₂NH₂][Mn(HCOO)₃]8.5 aip.org
[CH₃NH₃][Mn(HCOO)₃]8.0 rsc.org
[C(NH₂)₃][Mn(HCOO)₃]8.8 researchgate.net
[DMHy]Mn(HCOO)₃8.4 rsc.org
Mn(HCOO)₂·2H₂O (A-site ordering)~3.7 jps.jp
M(HCOO)₂(4,4'-bpy)·nH₂O (M=Mn, n=0)5.3 (Tc) nih.gov

Note: Tc (Curie temperature) is listed for weak ferromagnets, which is analogous to the Néel temperature for the onset of magnetic order.

These magnetic phase transitions are critical phenomena that mark the onset of long-range magnetic order, driven by the superexchange interactions throughout the crystal lattice.

Magneto-Structural Correlations

In most this compound compounds, the Mn(II) ion is found in a high-spin (S = 5/2) state and adopts an octahedral coordination geometry, typically surrounded by six oxygen atoms from the formate ligands. researchgate.net The primary mechanism for magnetic exchange between neighboring Mn(II) centers is superexchange, which is mediated by the bridging formate ligands. The efficiency and nature of this magnetic coupling are highly dependent on the coordination mode of the formate ligand.

The formate anion can bridge metal centers in several ways, with the most common being the syn-anti and anti-anti conformations. arxiv.orgresearchgate.net These different bridging modes result in distinct Mn-O-C-O-Mn pathways, which in turn dictate the strength and sign of the magnetic exchange interaction (J). Generally, both syn-anti and anti-anti bridging modes in manganese(II) formates lead to weak antiferromagnetic coupling between the Mn(II) ions. arxiv.orgresearchgate.net In some structures, the presence of non-centrosymmetric syn-anti formate bridges can lead to spin canting, resulting in weak ferromagnetism. researchgate.net

The table below summarizes the relationship between the bridging mode and magnetic properties in selected manganese(II) carboxylate systems.

Compound/Complex FamilyBridging Mode(s)Typical Magnetic InteractionReference
Polymeric Mn(II) Malonatesyn-anti and anti-antiWeak Antiferromagnetic researchgate.net
Dinuclear Mn(II) Cyclohexanecarboxylatesyn-antiWeak Antiferromagnetic researchgate.net
Perovskite-like [CH₃NH₃][Mn(HCOO)₃]anti-antiCanted Antiferromagnetism arxiv.orgrsc.org
Na[Mn(HCOO)₃]syn-antiAntiferromagnetic with Frustration researchgate.net

A particularly intriguing aspect of this compound chemistry is the emergence of magnetic frustration in chiral, three-dimensional frameworks. iucr.org A prime example is the compound Na[Mn(HCOO)₃], which crystallizes in a chiral cubic space group (P2₁3). researchgate.netiucr.org In this structure, the Mn(II) ions are arranged on the nodes of a "trillium" lattice, which is a network of corner-sharing triangles. iucr.org This triangular arrangement is inherently prone to geometric magnetic frustration. iucr.orgroyalsocietypublishing.org

Geometric frustration arises when the arrangement of magnetic ions and the nature of their interactions prevent the simultaneous satisfaction of all magnetic couplings. royalsocietypublishing.org In an antiferromagnetically coupled triangular lattice, it is impossible for all adjacent spins to be anti-parallel. This leads to a highly degenerate ground state and can suppress long-range magnetic ordering to temperatures well below what would be expected based on the strength of the magnetic interactions. iucr.org

In Na[Mn(HCOO)₃], the magnetic interactions are predominantly antiferromagnetic. researchgate.net The frustration of the trillium lattice leads to the suppression of the Néel temperature (T_N) to approximately 0.223 K, a value significantly lower than the Curie-Weiss temperature (θ_CW) of -2.3 K would suggest. researchgate.net This suppression is a hallmark of a highly frustrated magnetic system. iucr.org The frustration index, ƒ = |θ_CW| / T_N, is a measure of the degree of frustration; for Na[Mn(HCOO)₃], it is approximately 10.3. Furthermore, neutron scattering studies have revealed the presence of short-range magnetic order that persists to temperatures far above T_N, which is another characteristic feature of a classical spin-liquid phase driven by frustration. iucr.org The application of a magnetic field to this system results in complex behavior, including a magnetization pseudo-plateau at approximately one-third of the saturation magnetization. researchgate.net

Spectroscopic Probing of Magnetic States

The investigation of the magnetic states of this compound relies heavily on spectroscopic techniques that can probe the collective magnetic behavior and the electronic spin states of the Mn(II) ions, particularly at low temperatures where magnetic ordering phenomena become prominent.

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic properties of materials as a function of temperature and applied magnetic field. doi.orgfrontiersin.orgmdpi.com It is an indispensable tool for characterizing the magnetic behavior of this compound compounds.

Low-temperature SQUID measurements typically involve both zero-field-cooled (ZFC) and field-cooled (FC) susceptibility measurements. rsc.org The divergence between ZFC and FC curves below a certain temperature can indicate the onset of long-range magnetic ordering or spin-glass-like behavior. rsc.org For many this compound derivatives, these measurements reveal a transition to an antiferromagnetically ordered state at a specific Néel temperature (T_N). rsc.orgnih.gov

For example, in the perovskite-like compound [CH₃NH₃][Mn(HCOO)₃], SQUID measurements show a sharp transition to a canted antiferromagnetic state below T_N. rsc.org The temperature dependence of the magnetic susceptibility (χ) above T_N typically follows the Curie-Weiss law, χ = C / (T - θ_CW), where C is the Curie constant and θ_CW is the Weiss temperature. researchgate.net A negative θ_CW value is indicative of dominant antiferromagnetic interactions. researchgate.net

The table below presents key magnetic parameters obtained from low-temperature magnetic studies for a selection of this compound compounds.

CompoundT_N (K)θ_CW (K)Magnetic BehaviorReference
Na[Mn(HCOO)₃]0.223(18)-2.3(3)Frustrated Antiferromagnetism researchgate.net
[CH₃NH₃][Mn(HCOO)₃]~8.8-12.2(5)Canted Antiferromagnetism rsc.orgnih.gov
Mn(HCOO)₂·2H₂O3.680(2)-Antiferromagnetic Ordering jps.jp
Anhydrous Mn(HCOO)₂--3D Antiferromagnet researchgate.net

Isothermal magnetization measurements as a function of the applied magnetic field at low temperatures provide further insights into the magnetic ground state. For instance, in [CH₃NH₃][Mn(HCOO)₃], a spin-flop transition is observed at a critical magnetic field, which is characteristic of an antiferromagnet. rsc.org The saturation magnetization values obtained at high fields are consistent with the expected value for high-spin Mn(II) ions (S = 5/2). rsc.org

Thermal Decomposition and Derived Materials

Thermogravimetric Analysis (TGA) and Decomposition Pathways

The thermal degradation of manganese(II) formate (B1220265) is a complex process involving multiple stages, which can be effectively studied using thermogravimetric analysis (TGA). This technique monitors the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.

Multi-Stage Weight Loss Profiles

TGA studies of manganese(II) formate dihydrate (Mn(HCOO)₂·2H₂O) typically reveal a two-stage weight loss profile. The first stage, occurring at lower temperatures, corresponds to the dehydration of the compound, where the two water molecules are removed. The second, more significant weight loss occurs at higher temperatures and represents the decomposition of the anhydrous this compound into manganese oxide.

For instance, one study observed a two-stage weight loss, with the first stage around 180 °C attributed to the loss of guest molecules like water, and the second stage between 200 °C and 268 °C corresponding to the decomposition of the manganese formate itself. Another investigation into hybrid manganese formate perovskites also identified a two-step mass loss, with the second step being the decomposition of Mn(HCOO)₂ into binary manganese oxides. rsc.org The exact temperatures and the nature of the decomposition products can be influenced by factors such as the heating rate and the surrounding atmosphere.

Table 1: TGA Decomposition Stages of this compound Variants

Sample Decomposition Temperature (°C) Final Product Reference
AM-Mn-F 182 Binary Manganese Oxides rsc.org
MA-Mn-F 204 Binary Manganese Oxides rsc.org
AZE-Mn-F 192 Binary Manganese Oxides rsc.org
FA-Mn-F 250 Binary Manganese Oxides rsc.org
GUA-Mn-F 292 Binary Manganese Oxides rsc.org

Kinetic Studies of Dehydration and Decomposition Processes

Kinetic analysis of the TGA data provides valuable information about the energy barriers and mechanisms of the dehydration and decomposition reactions. The solid-state decomposition of this compound dihydrate has been reported to follow first-order kinetics under isothermal conditions.

Studies have determined the activation enthalpy for the dehydration of this compound dihydrate to be in the range of 17.2 to 18.6 kcal/mol. rsc.org The dehydration process is noteworthy as it can proceed while retaining the crystallinity of the material, which is a critical factor for industrial calcination processes. The reaction order for the dehydration of several metal(II) formate dihydrates, including this compound, has been found to be 2/3, suggesting that the rate is controlled by a chemical process at the phase boundary. capes.gov.br

Formation of Manganese Oxide Phases

The thermal decomposition of this compound is a versatile method for producing various manganese oxide nanomaterials. The specific phase and morphology of the resulting oxide are highly dependent on the decomposition conditions.

Mn₃O₄, MnO, and other Manganese Oxide Nanomaterials

The thermal decomposition of this compound in air at relatively low temperatures, such as 200 °C, has been shown to yield sponge-like structures composed of Mn₃O₄ (hausmannite) nanocrystals. researchgate.netrsc.org X-ray diffraction (XRD) analysis confirms the formation of the tetragonal hausmannite structure. rsc.org At higher temperatures or under different atmospheric conditions, other manganese oxide phases can be obtained. For example, the decomposition of certain this compound-based perovskites can lead to the formation of MnO. mdpi.com The synthesis of pure-phase MnO nanocrystals, however, can be challenging and often requires stringent oxygen-free, high-temperature conditions. nih.gov

The thermal conversion of manganese-based metal-organic frameworks (Mn-MOFs) offers a route to a series of nanoporous manganese oxides with tuned oxidation states, including MnO, Mn₃O₄, Mn₅O₈, and Mn₂O₃. rsc.org This method allows for the creation of low-oxidation state MnO and metastable intermediate phase Mn₅O₈ with nanoporous architectures, which are not easily accessible through other methods. rsc.org

Morphological Control of Derived Oxides through Precursor Treatment

The morphology of the final manganese oxide product is strongly influenced by the morphology of the initial this compound precursor. rsc.org This provides a powerful tool for designing and fabricating manganese oxide nanostructures with specific shapes and properties.

Solvothermal treatment of the this compound precursor before thermal decomposition has been demonstrated as an effective method for controlling the morphology of the resulting manganese oxide. This pre-treatment can preserve the initial ellipsoidal particle shape of the precursor, leading to the formation of ellipsoidal manganese oxide microspheres. By carefully controlling the solvothermal conditions, such as the concentration of formic acid, it is possible to tailor the size and shape of the manganese formate precipitates, which in turn dictates the morphology of the final sponge-like hausmannite structures. rsc.org For instance, large, sponge-like Mn₃O₄ structures with crystallographic symmetry can be prepared by employing a long solvothermal treatment time. rsc.org

Retention of Porous Structures during Thermal Processing

A key advantage of using this compound as a precursor is the potential to retain a porous structure in the final manganese oxide material. The decomposition process can create a sponge-like, porous architecture composed of aggregated nanoparticles.

This porosity arises from the release of gaseous products during the decomposition of the formate ligands, which creates voids within the material. The resulting porous manganese oxides possess a high surface area, which is beneficial for applications such as catalysis and energy storage. rsc.orgrsc.org However, the thermal decomposition temperature is a critical parameter that must be carefully controlled. Higher temperatures (e.g., 350 °C) can lead to the collapse of the porous structure, resulting in larger, less porous particles.

Nitrogen adsorption-desorption isotherms of nanoporous manganese oxides derived from Mn-MOFs confirm their well-developed mesoporosity, with high BET surface areas and significant pore volumes. rsc.org This highlights the effectiveness of using MOF precursors for creating highly porous metal oxide materials.

Impact of Decomposition Temperature on Porosity and Surface Area

The temperature at which this compound is thermally decomposed is a critical parameter that profoundly influences the porosity and specific surface area of the resulting manganese oxide materials. The careful control of this temperature allows for the tailoring of the material's final morphology, which is essential for its performance in applications such as catalysis and energy storage.

Detailed research has shown that the thermal decomposition of this compound into manganese oxide can yield materials with high porosity if the conditions are optimized. A top-down synthetic method has been developed for creating sponge-like manganese oxide (Mn₃O₄) by decomposing a this compound precursor at a relatively low temperature of 200 °C. rsc.orgrsc.org At this temperature, the decomposition rate is slow, which helps to preserve the morphology of the precursor and prevent the collapse of its porous structure. rsc.org The resulting sponge-like Mn₃O₄ structures are composed of nanocrystals and a significant number of pores, leading to a high surface area. rsc.org

Thermogravimetric analysis indicates that the decomposition of this compound involves a two-stage weight loss. rsc.org The first stage, occurring around 180 °C, corresponds to the loss of guest molecules, while the second, more significant weight loss from the decomposition of the formate itself, happens between 200 °C and 268 °C. rsc.org

Conversely, employing higher heat treatment temperatures has a detrimental effect on the material's porosity. For instance, heating at 350 °C leads to the formation of larger, less porous particles, which signifies a collapse of the delicate sponge-like structure. This phenomenon is generally attributed to sintering, where higher thermal energy causes nanoparticles to coalesce, increasing particle size and consequently decreasing the specific surface area. researchgate.net Studies on other manganese precursors also confirm this trend, showing that as calcination temperature increases, the surface area of the resulting manganese oxide catalysts tends to decrease. researchgate.netresearchgate.net

The relationship between calcination temperature, the resulting manganese oxide phase, and its surface area is clearly illustrated in studies using other manganese precursors, such as Mn(II) glycolate (B3277807). The calcination of this precursor at different temperatures yields distinct manganese oxide species, each with a different surface area, demonstrating the profound impact of temperature. nih.govbeilstein-journals.org

The following table summarizes the findings from the calcination of a Mn(II) glycolate precursor, illustrating the typical effect of increasing temperature on the final material's properties.

Effect of Calcination Temperature on Manganese Oxide Properties (from Mn(II) Glycolate Precursor)

Calcination Temperature (°C) Resulting MnOₓ Phase Particle/Pore Size Specific Surface Area (m²/g) Reference
350 Mn₃O₄ ~10 nm (nanoparticles) 302 nih.gov, beilstein-journals.org
400 Mn₅O₈ ~22 nm (nanoparticles) 30 nih.gov, beilstein-journals.org

Coordination Chemistry and Ligand Interactions

Bridging Formate (B1220265) Ligands in Extended Structures

A defining feature of manganese(II) formate's solid-state chemistry is its ability to form extended, three-dimensional frameworks. This capacity is almost entirely due to the formate ligand's proficiency in acting as a bridge between adjacent manganese(II) centers. These formate bridges are the primary structural motif that propagates the network in one, two, or three dimensions, leading to the formation of coordination polymers. acs.org The resulting structures are often robust and can exhibit interesting physical properties, such as magnetism and, in certain architectures, porosity. researchgate.net The short distance between metal centers facilitated by the compact formate ligand can enhance magnetic interactions. acs.org

Coordination ModeDescriptionStructural Significance
Bidentate Bridging (anti-anti)The two oxygen atoms of the formate ligand each bind to a different Mn(II) center, with the manganese atoms positioned on opposite sides relative to the formate plane.This is the most common mode in this compound frameworks, leading to the formation of robust 3D perovskite-like structures. acs.org
Bidentate Bridging (syn-anti)The two oxygen atoms each bind to a different metal center, with the metal atoms positioned on the same and opposite sides of the formate plane, respectively.Observed in mixed-cation frameworks, contributing to lamellar arrangements and rhombohedral units. acs.org
Bidentate ChelatingBoth oxygen atoms of the formate ligand bind to the same Mn(II) center.Energetically favorable in some manganese oxide clusters but less common in simple this compound frameworks. nih.govru.nl
μ₃-η¹:η² and μ₃-η²:η²Complex bridging modes where the formate ligand coordinates to three different metal centers.Found in heterometallic frameworks, such as those also containing sodium, creating intricate 3D networks. acs.org

Solvation and Complex Formation in Solution

In solution, the manganese(II) ion's coordination environment is dictated by the solvent molecules. The study of solvated Mn(II) ions is crucial for understanding reaction mechanisms and crystallization processes, including the formation of this compound frameworks from solution.

When dissolved, manganese(II) salts dissociate, and the Mn(II) ion is surrounded by solvent molecules, forming a solvate complex. In most common solvents like water, methanol (B129727), and dimethylsulfoxide (DMSO), the manganese(II) ion is six-coordinate, adopting a regular octahedral geometry. slu.seresearchgate.net The number of solvent molecules in the first coordination sphere (the coordination number) can change depending on the steric bulk of the solvent. For example, in N,N'-dimethylpropylene urea (B33335) (dmpu), which is a sterically demanding solvent, the manganese(II) ion can only accommodate five ligand molecules, resulting in a five-coordinate complex. slu.seresearchgate.net

The structure and thermodynamics of Mn(II) solvate complexes have been investigated using various techniques. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the coordination number and bond distances of solvated metal ions in solution. slu.seresearchgate.net For instance, EXAFS data show that the Mn-O bond distance for the octahedrally coordinated hydrated Mn(II) ion is approximately 2.165 Å. slu.seresearchgate.net

Calorimetry is used to measure the enthalpy changes associated with the transfer of the Mn(II) ion from one solvent to another (heats of transfer) and the thermodynamics of complex formation. slu.seresearchgate.netrsc.org These studies provide insight into the stability of solvated ions and their complexes. For example, the transfer of Mn(II) from water to DMSO is highly exothermic, with a heat of transfer of -71.6 kJ mol⁻¹, indicating a much stronger solvation in DMSO. slu.seresearchgate.net

SolventCoordination NumberGeometryMean Bond Distance (Å)Heat of Transfer from Water (kJ mol⁻¹)
Water (H₂O)6Octahedral2.165 (Mn-O) slu.seresearchgate.netN/A
Methanol (CH₃OH)6Octahedral2.161 (Mn-O) slu.seresearchgate.net-37.7 slu.seresearchgate.net
Dimethylsulfoxide (DMSO)6Octahedral2.157 (Mn-O) researchgate.net-71.6 slu.seresearchgate.net
Acetonitrile (CH₃CN)6Octahedral2.193 (Mn-N) slu.seresearchgate.net-23.1 slu.seresearchgate.net
N,N'-dimethylpropylene urea (dmpu)5Not specified2.087 (Mn-O) slu.seresearchgate.netNot specified

Interaction with Other Organic Moieties and Cations

The anionic framework [Mn(HCOO)₃]⁻, formed by manganese(II) ions and bridging formate ligands, readily incorporates counter-cations into its structure. When these counter-cations are organic, the resulting materials are classified as hybrid organic-inorganic frameworks. The nature of the organic cation plays a critical role in determining the final structure and properties of the material. researchgate.net

Organic cations act as templates or structure-directing agents (SDAs) in the crystallization of manganese formate frameworks. researchgate.net They occupy the cavities within the anionic manganese-formate network, and their size, shape, and capacity for hydrogen bonding dictate the topology of the framework that forms around them. researchgate.netmdpi.com This templating effect is central to the formation of perovskite-like architectures with the general formula [AH]Mn(HCOO)₃, where [AH]⁺ is a protonated amine or other organic cation. acs.org

The interaction between the organic cation and the formate framework is typically mediated by hydrogen bonds, for instance, N–H···O bonds between the cation and the oxygen atoms of the formate ligands. acs.orgrsc.org The strength of these interactions can influence the stability and physical properties of the framework, including inducing structural phase transitions. acs.orgmdpi.com By systematically varying the organic cation, it is possible to tune the structure and properties of these hybrid materials. rsc.orgresearchgate.net

Organic Cation ([AH]⁺)Example CompoundResulting Framework TopologyKey Interactions
Dimethylammonium ((CH₃)₂NH₂⁺)[(CH₃)₂NH₂]Mn(HCOO)₃Perovskite (R3̅c space group at room temp.) acs.orgN–H···O hydrogen bonding; cation ordering drives phase transitions. mdpi.com
Formamidinium (CH(NH₂)₂⁺)[CH(NH₂)₂]Mn(HCOO)₃Perovskite (undergoes phase transition from R3̅c to C2/c). acs.orgExtensive N–H···O hydrogen bonding; dynamic disorder of cation at high temperatures. acs.org
Imidazolium (B1220033) (C₃H₅N₂⁺)[(C₃H₅N₂)Mn(HCOO)₃]Perovskite-like Structure-directing via size, shape, and H-bonds. researchgate.net
Guanidinium (C(NH₂)₃⁺)[C(NH₂)₃]Mn(HCOO)₃Perovskite (Pnna space group) researchgate.netStronger hydrogen bonding leads to higher thermal stability compared to monoammonium cations. researchgate.net
Ammonium (B1175870) (NH₄⁺)[NH₄]Mn(HCOO)₃Chiral (4⁹·6⁶) topology researchgate.netTemplating effect of a small cation leads to a non-perovskite, chiral framework. researchgate.net

Cluster-Size Dependent Coordination of Formate to Manganese Oxide Clusters

The interaction between formate and manganese oxide clusters is a subject of significant interest, revealing that the coordination of the formate ligand is highly dependent on the size and composition of the manganese oxide cluster. nih.govnih.gov Studies utilizing infrared multiple-photon dissociation (IR-MPD) spectroscopy combined with density functional theory (DFT) calculations have provided detailed insights into these structural relationships. nih.govnih.gov

Research has shown a distinct difference in how formic acid binds to manganese oxide clusters based on the number of manganese atoms present. nih.gov For clusters containing a single manganese atom, such as MnO₂⁺ and MnO₄⁺, formic acid adsorbs as an intact molecule. nih.govnih.gov However, a significant change occurs in clusters containing two or more manganese atoms. In these larger clusters (MnₓOᵧ⁺ where x ≥ 2), the formic acid molecule undergoes deprotonation of its hydroxyl group, leading to the formation of a formate group that then coordinates to the manganese centers. nih.govnih.gov

The subsequent binding motif of this resultant formate group is strongly contingent on the specific size and stoichiometry of the manganese oxide cluster core. nih.gov

For the dimanganese cluster Mn₂O₂⁺, two isomers with distinct formate coordination modes are observed to coexist. nih.govnih.gov These are a bidentate bridging configuration and a bidentate chelating configuration, which are found to be nearly isoenergetic. nih.gov When the oxygen content is increased to form the Mn₂O₄⁺ cluster, a preference is shown for the bidentate chelating configuration. nih.govnih.gov

In contrast, for the larger tetramanganese oxide cluster, Mn₄O₄⁺, the bidentate bridging structure is considerably more favorable energetically. nih.govnih.gov This particular binding arrangement has a significant structural consequence for the cluster itself. The bridging formate ligand stabilizes a 2D ring-like geometry for the Mn₄O₄⁺ core over a 3D cubic structure. nih.govnih.gov These findings underscore that while all manganese oxide clusters with two or more manganese atoms can deprotonate formic acid, the way the resulting formate ligand binds is fundamentally dependent on the cluster's size. nih.gov

The detailed research findings on the coordination modes are summarized in the table below.

Manganese Oxide ClusterNumber of Mn AtomsObserved Interaction with Formic AcidPreferred Formate Coordination ModeStructural Impact
MnO₂⁺, MnO₄⁺1Binds intact formic acid molecule. nih.govnih.govN/A (Formic acid is not deprotonated)No significant structural change reported.
Mn₂O₂⁺2Deprotonation to form a formate group. nih.govnih.govCo-existence of bidentate bridging and bidentate chelating. nih.govnih.govSupports two isomeric forms. nih.gov
Mn₂O₄⁺2Deprotonation to form a formate group. nih.govnih.govBidentate chelating is preferred. nih.govnih.govFavors a specific coordination geometry. nih.gov
Mn₄O₄⁺4Deprotonation to form a formate group. nih.govnih.govBidentate bridging is energetically favorable. nih.govnih.govStabilizes a 2D ring structure over a 3D cubic geometry. nih.govnih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary workhorse for studying manganese(II) formate-based systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and computationally efficient calculation of various molecular and bulk properties.

DFT calculations have been successfully employed to predict the geometric and vibrational properties of manganese formate (B1220265) frameworks. In complex hybrid perovskite structures like [(CH3)2NH2][Mn(HCOO)3], DFT has been used to optimize crystal structures, providing lattice parameters that are in reasonable agreement with experimental values obtained from X-ray diffraction. fsu.edumdpi.com For instance, geometry optimization is a standard procedure before calculating vibrational frequencies to ensure they are determined at a stationary point on the potential energy surface. mdpi.comgaussian.com

The vibrational properties of these frameworks are of particular interest as they are sensitive to structural changes and phase transitions. The internal vibrations of the formate (HCOO⁻) ion are well-defined and have been a focus of both experimental and computational studies. These fundamental vibrations include C-H stretching, symmetric and antisymmetric C-O stretching, and O-C-O bending modes. acs.orgresearchgate.net DFT calculations on various metal formate frameworks, including those with manganese, have helped to assign the bands observed in experimental Infrared (IR) and Raman spectra to specific atomic motions. mdpi.comresearchgate.net In the perovskite-like framework of [NH2-CH+-NH2]Mn(HCOO)3, for example, the number of predicted IR and Raman active modes related to the lattice vibrations of HCOO⁻ and Mn²⁺ ions was shown to be consistent with the symmetry change observed during its structural phase transition. acs.org

Below is a representative table of typical vibrational modes for the formate ion within such frameworks, as informed by DFT-assisted spectral analysis.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν(C-H) stretching2800 - 3000Stretching of the C-H bond
νₐₛ(COO) antisymmetric stretching1570 - 1650Asymmetric stretch of the COO group
νₛ(COO) symmetric stretching1350 - 1420Symmetric stretch of the COO group
δ(O-C-O) bending (scissoring)760 - 790In-plane bending of the O-C-O angle

This table provides generalized ranges based on data from various metal formate frameworks; specific values depend on the exact crystal structure and cation.

The electronic properties of this compound are crucial for understanding its magnetic and potential catalytic behavior. The manganese(II) ion (Mn²⁺) has a d⁵ electronic configuration. In the typical octahedral coordination environment found in formate frameworks, these electrons occupy the t₂g and eg orbitals. acs.org For a high-spin configuration, which is common for Mn²⁺, there will be five unpaired electrons, leading to a total spin S = 5/2. DFT calculations, particularly through spin density analysis, can confirm the localization and magnitude of the magnetic moment on the manganese centers.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of a compound. nih.gov A smaller gap generally implies higher reactivity. While specific HOMO-LUMO energy values for simple this compound are not widely reported, DFT studies on related metal-organic frameworks (MOFs) demonstrate the utility of this analysis. For instance, in studies of other MOFs, the HOMO-LUMO gap has been shown to be sensitive to the adsorption of gas molecules, indicating its relevance in sensing applications. fsu.edu Computational studies on various 3d transition metal complexes show that DFT can be used to predict spin-state energy gaps, which is critical for understanding their magnetic properties. chemrxiv.org

Ab Initio and Molecular Dynamics Simulations

While DFT calculations are typically performed on static structures at 0 K, ab initio and molecular dynamics (MD) simulations introduce the effects of temperature and time. These methods are essential for modeling dynamic processes like intermolecular interactions and phase transitions.

Many this compound-based materials, particularly the hybrid perovskites with the general formula [AH]Mn(HCOO)₃ (where A is a protonated amine), are known to undergo temperature-dependent structural phase transitions. fsu.eduacs.org These transitions are often driven by the order-disorder dynamics of the organic cation ([AH]⁺) housed within the cavities of the manganese-formate framework. mdpi.comacs.org

Molecular dynamics simulations are well-suited to study these dynamic phenomena. For instance, ab initio MD, where forces are calculated "on the fly" using quantum mechanics, can provide a highly accurate picture of atomic motion, though it is computationally intensive. nsf.govresearchgate.net Such simulations can model the reorientational motions of the organic cations and their hydrogen bonding interactions with the formate framework. acs.org

A prominent example is the compound [(CH₃)₂NH₂]Mn(HCOO)₃, which exhibits a ferroelectric phase transition. fsu.edunsf.gov Computational studies have shown that this transition is linked to the ordering of the dimethylammonium (DMA⁺) cations, which are disordered at high temperatures and "freeze" into an ordered state upon cooling. This ordering process is mediated by hydrogen bonds between the DMA⁺ cation and the oxygen atoms of the formate linkers, causing a distortion of the framework and a change in crystal symmetry. nsf.gov Similarly, in the formamidinium analogue [NH₂-CH⁺-NH₂]Mn(HCOO)₃, temperature-dependent studies confirmed that the phase transition is associated with the ordering of the formamidinium cations. nih.gov These computational models are critical for interpreting experimental data from techniques like Raman spectroscopy and X-ray diffraction that probe these structural changes. acs.orgnsf.gov

Computational Insights into Reaction Mechanisms

Beyond structural and electronic properties, computational chemistry provides a window into the detailed pathways of chemical reactions. For systems involving manganese formate, this is particularly relevant in the context of catalysis.

The hydrogenation of carbon dioxide (CO₂) into valuable chemicals like formic acid and methanol (B129727) is a critical area of green chemistry research. Various manganese complexes have been identified as effective catalysts for this transformation, and computational studies have been indispensable in elucidating the reaction mechanisms.

In many proposed catalytic cycles for CO₂ hydrogenation using manganese-based catalysts, a manganese formate species is a key intermediate. DFT calculations have been used to map out the entire potential energy surface of the reaction, identifying the structures of intermediates and the energies of transition states.

A common mechanistic pathway involves the following steps:

Activation of H₂: The manganese catalyst activates a hydrogen molecule (H₂), often forming a manganese hydride (Mn-H) species.

CO₂ Insertion: A CO₂ molecule inserts into the Mn-H bond, leading to the formation of a manganese formate complex, [Mn]-OCHO.

Product Release: The formate can then be released as formic acid or be further hydrogenated to other products.

DFT studies have shown that the formation of the manganese formate intermediate is often a crucial, and sometimes a resting, state in the catalytic cycle. nsf.gov For example, in a system using a non-pincer-type Mn(I) alkylcarbonyl complex, DFT calculations revealed that after CO₂ insertion to form a κ¹-O-formate species, it can rearrange to a more stable κ²-O,O-formate complex, which acts as a resting state. nsf.gov The subsequent activation of another H₂ molecule is required to proceed with the catalytic cycle. nsf.gov These computational insights are vital for rationally designing more efficient catalysts by identifying and overcoming rate-limiting steps and catalyst deactivation pathways.

Advanced Research Applications in Materials Science

Catalytic Applications

While manganese(II) formate (B1220265) itself is not always the direct catalyst, its formation and decomposition are crucial in various catalytic processes. Research has particularly focused on manganese-based catalysts for hydrogenation and the conversion of bicarbonates, where manganese formate species play a key role.

Manganese-based catalysts are actively being explored for hydrogenation reactions, including the hydrogenation of carbon dioxide to methanol (B129727). In these catalytic systems, a manganese formate complex is often identified as a resting state. d-nb.info The catalytic cycle can be hindered at this formate stage, and overcoming this requires a synergistic interplay with other components, such as Lewis acids, to facilitate the conversion of the formate ligand into a more reactive intermediate. d-nb.info

Microporous manganese formate, a type of metal-organic framework (MOF), demonstrates significant potential in gas sorption, which is intrinsically linked to catalytic applications that involve gaseous reactants. This framework exhibits permanent porosity and high thermal stability, allowing for the selective adsorption of gases. nih.govacs.org This selective uptake is a critical factor in catalytic processes where the separation of reactants and products is necessary.

A significant area of research is the catalytic hydrogenation of bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) to formate (HCOO⁻), a process relevant to a circular carbon and hydrogen economy. acs.org Specific manganese pincer complexes have demonstrated high efficiency in this conversion. For instance, a manganese complex bearing a methyl group at the triazine-based pincer ligand achieved a 95% yield in the conversion of bicarbonate to formate. acs.org

These reactions are notable for proceeding without the need for an additional metal base promoter. acs.org The selectivity of these manganese catalysts is high, with no detectable formation of CO₂, CO, or CH₄ during the bicarbonate-to-formate transformation. acs.org This process is part of a feasible hydrogen storage and release system based on the interconversion of readily available (bi)carbonate and formate salts. acs.orgresearchgate.net

Table 1: Catalytic Performance of Manganese Complexes in Bicarbonate Hydrogenation

Catalyst Substrate Formate Yield (%) Conditions
Mn-2 (with methyl group) KHCO₃ 95 H₂ (60 bar), 90 °C, 12 h, H₂O/THF solvent
Mn-1 KHCO₃ 61 H₂ (60 bar), 90 °C, 12 h, H₂O/THF solvent
Mn-3 KHCO₃ 84 H₂ (60 bar), 90 °C, 12 h, H₂O/THF solvent
Mn-2 K₂CO₃ 82 With 5 µmol catalyst

This table summarizes the formate yields obtained using different manganese pincer catalysts in the hydrogenation of potassium bicarbonate and potassium carbonate. acs.org

Gas Storage and Separation Technologies

The microporous structure of manganese(II) formate-based metal-organic frameworks (MOFs) makes them highly suitable for gas storage and separation applications. These materials exhibit permanent porosity and high thermal stability, which are essential for practical use. nih.govacs.org

Microporous manganese formate has shown promise for hydrogen (H₂) storage. While its H₂ storage capacity is described as moderate, it is notably higher than that of any zeolite. nih.govresearchgate.net A key finding is its exceptionally high H₂ surface coverage. At 78 K and 1 atm, the relative surface coverage of H₂ molecules in this framework is approximately 150%, a value significantly higher than that of other porous materials like inorganic zeolites (22%), porous carbon materials (34%), and even the well-known MOF-5 (80%). acs.org

The framework's stability is a critical feature, as it can be heated to 150 °C under reduced pressure to remove guest molecules without collapsing, thus maintaining its single-crystallinity and porosity for gas sorption. nih.govresearchgate.net

A defining characteristic of microporous manganese formate is its highly selective gas sorption behavior. nih.govacs.org The material selectively adsorbs H₂ and carbon dioxide (CO₂) but excludes nitrogen (N₂) and other gases with larger kinetic diameters. nih.govresearchgate.net This selectivity is attributed to the small aperture of the channels within the framework. nih.govresearchgate.net

Interestingly, while the framework does not adsorb N₂ or Argon (Ar) at 78 K, it does show slow but significant uptake of H₂ at the same temperature, exhibiting a type I isotherm typical for microporous materials. acs.org Furthermore, an unusual temperature-dependent gas adsorption behavior has been observed, with a "gate-opening" phenomenon for N₂ occurring around 110 K. This suggests that at higher temperatures, N₂ molecules gain enough kinetic energy to overcome the diffusion barrier into the pores. bohrium.com

Table 2: Gas Adsorption Properties of Microporous Manganese Formate

Gas Adsorption Behavior Conditions
H₂ Adsorbed 78 K
CO₂ Adsorbed -
N₂ Not adsorbed at 78 K; "gate-opening" around 110 K 78 K / 110 K
Ar Not adsorbed 78 K

This table highlights the selective gas adsorption characteristics of microporous manganese formate. nih.govacs.orgbohrium.com

Precursor in Advanced Materials Synthesis

This compound serves as a versatile precursor in the synthesis of a variety of advanced materials, including manganese oxides and other metal-organic frameworks. biofuranchem.com Its decomposition characteristics allow for the controlled formation of materials with specific morphologies and properties.

The thermal decomposition of this compound is a key step in producing manganese oxides. For instance, sponge-like manganese(III) oxide (Mn₃O₄) composed of nanocrystals can be fabricated by decomposing a manganese formate precursor at a relatively low temperature of 200 °C. The morphology of the final manganese oxide product is largely inherited from the precursor. Similarly, monodisperse manganese oxide (MnO) nanocrystals can be produced by the decomposition of Mn(HCOO)₂ in the presence of capping agents like tri-n-octylamine and oleic acid.

This compound also acts as a crucial intermediate in the synthesis of other complex structures. In the thermal decomposition of hybrid organic-inorganic perovskites with the general formula [AH]Mn[HCOO]₃, this compound is formed as an intermediate before its conversion to manganese oxide at higher temperatures. Furthermore, it is a building block for constructing microporous MOFs with high thermal stability and permanent porosity, which are valuable for gas sorption and separation applications.

Sensing Applications

The unique porous structure and selective gas sorption properties of this compound-based MOFs make them promising candidates for the development of advanced gas sensors. nih.govresearchgate.net The principle behind their sensing capability lies in the interaction between gas molecules and the framework's surface, which can lead to a measurable change in the material's physical properties.

Research has demonstrated that microporous manganese formate exhibits highly selective gas sorption behavior. nih.govresearchgate.net It selectively adsorbs hydrogen (H2) and carbon dioxide (CO2) but excludes nitrogen (N2) and other gases with larger kinetic diameters. This selectivity is attributed to the small aperture of the channels within the MOF structure. nih.gov Such molecular sieving properties are highly desirable for creating sensors that can detect specific gases in a mixed gas environment.

A fascinating phenomenon observed in these materials is a "temperature-triggered gate opening" for the adsorption of certain gases like nitrogen and argon. bohrium.com This behavior suggests that the framework possesses dynamic properties that could be exploited for developing responsive sensing materials. While the direct fabrication of electronic gas sensor devices from pure this compound frameworks is still an area of active research, the intrinsic properties of these materials provide a strong foundation for future advancements in gas sensing technology. The selective adsorption characteristics of a microporous manganese formate are detailed in the table below.

Target GasAdsorption BehaviorUnderlying MechanismPotential ApplicationReference
H2, CO2 Selectively adsorbedSmall aperture of channels in the frameworkGas separation and sensing nih.govresearchgate.net
N2, Ar Excluded at lower temperaturesKinetic diameter larger than pore apertureSelective gas separation nih.govbohrium.com
N2, Ar Adsorbed at elevated temperaturesTemperature-triggered gate opening effectSwitchable gas sorption and sensing bohrium.com

Q & A

Q. What are the established protocols for synthesizing Manganese(II) formate, and how can researchers ensure reproducibility?

  • Answer: this compound is commonly synthesized via mechanochemical methods using hydrated metal formates (e.g., Mn(HCOO)₂·2H₂O) and ammonium formate (HCOONH₄). The reaction follows: HCOONH4+Mn(HCOO)22H2ONH4Mn(HCOO)3+2H2O\text{HCOONH}_4 + \text{Mn(HCOO)}_2\cdot 2\text{H}_2\text{O} \rightarrow \text{NH}_4\text{Mn(HCOO)}_3 + 2\text{H}_2\text{O}

    To ensure reproducibility, researchers must strictly control reagent purity (e.g., Sigma Aldrich 97% anhydrous ammonium formate), stoichiometric ratios, and reaction conditions (e.g., grinding time, solvent absence). Hydration states of starting materials significantly impact product crystallinity, necessitating precise moisture control during synthesis .

Q. Which characterization techniques are essential for confirming the purity and structure of this compound?

  • Answer: Key techniques include:
    • Powder X-ray Diffraction (PXRD): To verify phase purity and crystallinity by matching observed patterns with reference databases.
    • Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition pathways (e.g., water loss at \sim100°C, formate decomposition above 200°C).
    • Infrared Spectroscopy (FTIR): To confirm formate ligand coordination via symmetric/asymmetric O-C-O stretching modes (\sim1350–1600 cm⁻¹).
    • Elemental Analysis: To validate stoichiometry of Mn, C, H, and O. Magnetic susceptibility measurements (e.g., SQUID magnetometry) are also critical for probing electronic properties .

Advanced Research Questions

Q. How do synthesis parameters (e.g., mechanochemical vs. solvothermal methods) influence the crystallographic and magnetic properties of this compound-based frameworks?

  • Answer: Mechanochemical synthesis (e.g., ball-milling) often yields polycrystalline powders with smaller crystallites, impacting magnetic measurements due to surface defects. In contrast, solvothermal methods may produce single crystals suitable for detailed crystallographic studies (e.g., determining Jahn-Teller distortions in Mn²⁺ octahedra). Magnetic properties, such as antiferromagnetic coupling, vary with crystallite size and lattice strain. Researchers should compare PXRD-derived crystallite sizes with magnetic hysteresis data to correlate synthesis methods with material behavior .

Q. What strategies can resolve contradictions in reported magnetic data for this compound complexes?

  • Answer: Discrepancies in magnetic moments or Néel temperatures often arise from impurities (e.g., Mn³⁺ oxidation), hydration variability, or lattice defects. To address these:
    • Perform X-ray Absorption Spectroscopy (XAS) to confirm Mn²⁺ oxidation states.
    • Use Rietveld refinement of PXRD data to quantify phase impurities.
    • Conduct controlled annealing experiments to isolate hydration effects on magnetic ordering. Cross-referencing with neutron diffraction data can resolve spin frustration mechanisms in complex frameworks .

Q. What experimental considerations are critical when studying the thermal decomposition pathways of this compound under varying atmospheric conditions?

  • Answer: Thermal decomposition pathways (e.g., to MnO, MnCO₃, or Mn₃O₄) depend on atmospheric composition (N₂ vs. O₂). Key considerations include:
    • In situ TGA-MS: To monitor gas evolution (CO₂, H₂O) and intermediate phases.
    • Controlled atmosphere chambers: To prevent unintended oxidation (e.g., Mn²⁺ → Mn³⁺).
    • Post-annealing characterization: Pair TGA with ex situ XRD to identify decomposition products. Heating rates ≤5°C/min are recommended to avoid kinetic masking of phase transitions .

Methodological Guidance

  • Reproducibility: Document reagent sources, hydration states, and ambient conditions meticulously, as minor variations can alter outcomes .
  • Data Interpretation: Use complementary techniques (e.g., PXRD + FTIR + magnetometry) to triangulate structural and electronic properties .
  • Contradiction Resolution: Prioritize peer-reviewed literature over preliminary datasets, and validate hypotheses through controlled variable testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.